



## An In-Depth Technical Guide to DSPE-PEG-Fluor 647

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Compound of Interest Compound Name: DSPE-PEG-Fluor 647,MW 2000 Get Quote Cat. No.: B12384108

This guide provides a detailed overview of the structure, properties, and applications of 1,2distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 647 (DSPE-PEG-Fluor 647), a fluorescently labeled phospholipid commonly utilized in biomedical research and drug delivery.

### **Molecular Structure and Components**

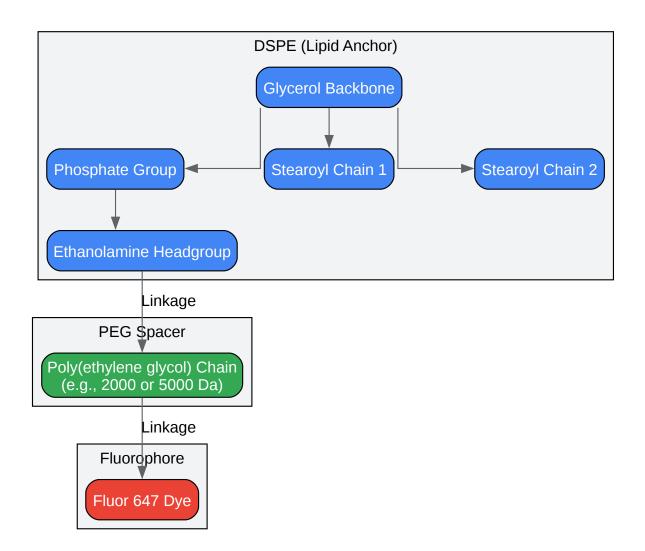
DSPE-PEG-Fluor 647 is an amphiphilic molecule composed of three key functional units: a lipid anchor (DSPE), a hydrophilic polymer spacer (PEG), and a fluorescent dye (Fluor 647).[1][2][3] This tripartite structure allows for its seamless integration into lipid-based nanostructures, such as liposomes and micelles, providing a stable fluorescent label for imaging and tracking.

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor.[1][2] The two stearoyl acyl chains embed within the lipid bilayer of a liposome or the hydrophobic core of a nanoparticle, ensuring stable incorporation.
- PEG (Polyethylene Glycol): The PEG chain is a flexible, hydrophilic polymer that acts as a spacer.[4] It extends from the lipid surface into the aqueous environment, creating a hydrated layer. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[4] The molecular weight of the PEG chain can vary, with common variants being 2000 Da and 5000 Da.[1][2][3]



• Fluor 647: This is a bright, far-red fluorescent dye that is covalently linked to the distal end of the PEG chain.[3] Fluor 647 is a cyanine-based dye, analogous to Alexa Fluor 647, and is well-suited for in vivo imaging due to its emission in a spectral region where tissue autofluorescence is minimized.[1][5]

Below is a diagram illustrating the logical relationship between the core components of the DSPE-PEG-Fluor 647 molecule.



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Fig. 1: Logical structure of DSPE-PEG-Fluor 647, showing the DSPE lipid anchor, the PEG spacer, and the terminal Fluor 647 dye.

## **Physicochemical Properties and Quantitative Data**

The combination of its constituent parts gives DSPE-PEG-Fluor 647 unique properties that are advantageous for its applications in drug delivery and bioimaging. The key quantitative parameters are summarized in the table below.

Property	Value	Source(s)
Molecular Weight (PEG)	~2000 Da or ~5000 Da (Average)	[1][2][5][6]
Excitation Maximum (Ex)	~648 nm	[1][5]
Emission Maximum (Em)	~671 nm	[1][5]
Purity	Typically ≥95%	[7]
Physical Form	Powder	[5][6]
Storage Conditions	-20°C, protected from light	[5][6][7]

## **Experimental Protocols**

DSPE-PEG-Fluor 647 is most commonly used as a component in the formulation of fluorescently labeled liposomes. The following section details a standard protocol for the preparation and characterization of these liposomes.

# Preparation of Fluor 647-Labeled Liposomes via Film Hydration

The lipid film hydration technique is a robust and widely used method for preparing liposomes. [8][9]

#### Materials:

Primary structural lipid (e.g., DSPC or Egg PC)



- Cholesterol
- DSPE-PEG(2000)
- DSPE-PEG(2000)-Fluor 647
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

#### Procedure:

- Lipid Film Formation:
  - Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.
  - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]
  - Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[8]
- Hydration:
  - Hydrate the dry lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle
    agitation at a temperature above the phase transition temperature (Tc) of the primary lipid
    (e.g., >55°C for DSPC).[9] This results in the formation of multilamellar vesicles (MLVs).
- Size Extrusion:
  - To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
  - Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder.[10] This process should also be performed above the Tc of the lipid.



#### • Purification:

 Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

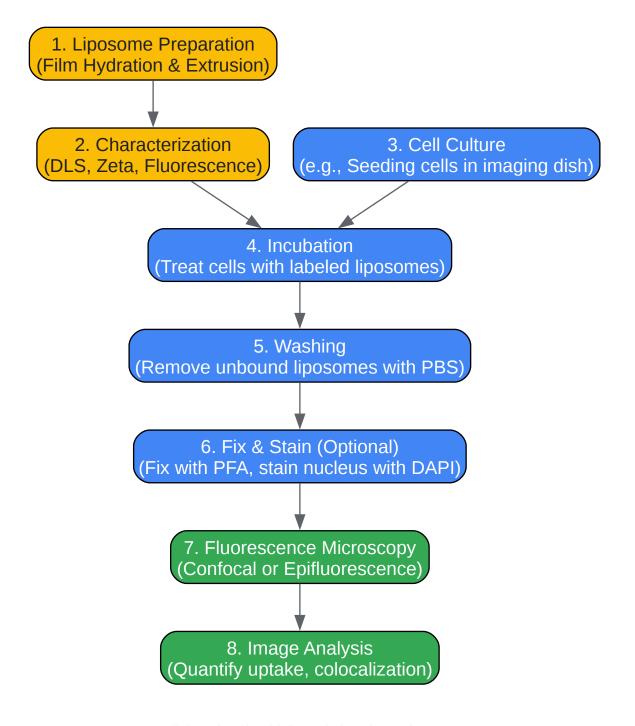
### **Characterization of Liposomes**

- Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the liposomes, which can influence stability and interaction with cells.[11]
- Fluorescence: Confirm the incorporation of the dye and quantify the labeling efficiency using fluorescence spectroscopy.

## **Experimental Workflow and Visualization**

The following diagram illustrates a typical workflow for using DSPE-PEG-Fluor 647-labeled liposomes in a cellular uptake and imaging experiment.





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Fig. 2: Workflow for a typical cell imaging experiment using fluorescently labeled liposomes.

This workflow demonstrates the practical application of DSPE-PEG-Fluor 647, from the synthesis of the imaging agent to the final data analysis, highlighting its role in tracking the cellular fate of nanocarriers.



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